Structural and Mechanistic Profiling of 6-Acetyl-7-methyl-1,2,3,4-tetrahydronaphthalene: Synthesis, Physicochemical Properties, and Comparative Toxicology
Structural and Mechanistic Profiling of 6-Acetyl-7-methyl-1,2,3,4-tetrahydronaphthalene: Synthesis, Physicochemical Properties, and Comparative Toxicology
Executive Summary
In the landscape of synthetic musks and tetralin derivatives, 6-Acetyl-7-methyl-1,2,3,4-tetrahydronaphthalene (CAS 10188-69-9) occupies a critical position as both a chemical intermediate and a comparative structural model for pharmacological and toxicological research. While heavily alkylated polycyclic musks like AHTN (Tonalide) are notorious for their environmental persistence and lipophilic bioaccumulation, the absence of gem-dimethyl groups on the saturated ring of 6-acetyl-7-methyltetralin fundamentally alters its pharmacokinetic profile.
This whitepaper provides an in-depth technical analysis of its regioselective synthesis, physicochemical properties, and analytical validation, offering drug development professionals a robust framework for understanding structure-activity relationships (SAR) within tetralin-based xenobiotics.
Structural Identity & Physicochemical Profiling
The core scaffold of 6-acetyl-7-methyltetralin consists of a partially hydrogenated naphthalene ring system (tetralin) substituted with an acetyl group and a methyl group on the aromatic ring. The lack of bulky alkyl substitutions on the aliphatic ring significantly reduces its steric volume and partition coefficient (LogP) compared to commercial polycyclic musks.
Table 1: Quantitative Chemical and Physical Properties
| Property | Value / Description |
| Chemical Name | 6-Acetyl-7-methyl-1,2,3,4-tetrahydronaphthalene |
| IUPAC Nomenclature | 1-(3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one |
| CAS Registry Number | 10188-69-9[1] |
| Molecular Formula | C₁₃H₁₆O |
| Molecular Weight | 188.27 g/mol [1] |
| Structural Class | Tetralin (Tetrahydronaphthalene) Derivative |
| Estimated LogP | ~3.5 - 4.0 (Moderate Lipophilicity) |
| Precursor Molecule | 6-Methyl-1,2,3,4-tetrahydronaphthalene (CAS 1680-51-9)[2] |
Synthetic Methodology: Regioselective Friedel-Crafts Acylation
The synthesis of 6-acetyl-7-methyltetralin is achieved via a highly regioselective Friedel-Crafts acylation of [2]. The causality behind the regioselectivity is rooted in steric and electronic directing effects. The C6-methyl group and the alkyl backbone of the tetralin system synergistically activate the aromatic ring. While both C5 and C7 are activated, C5 is sterically hindered by the adjacent aliphatic protons at C4. Consequently, the acylium electrophile almost exclusively attacks the C7 position.
Fig 1: Regioselective Friedel-Crafts acylation pathway yielding CAS 10188-69-9.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring high yield and isomeric purity:
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Preparation of the Acylium Complex: In a flame-dried flask under inert N₂ atmosphere, dissolve 1.1 equivalents of acetyl chloride in anhydrous dichloromethane (DCM). Cool the mixture to 0°C. Slowly add 1.2 equivalents of anhydrous aluminum chloride (AlCl₃).
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Causality: Cooling prevents the premature decomposition of the highly reactive acylium ion and controls the exothermic Lewis acid-base complexation.
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Substrate Addition: Dissolve 1.0 equivalent of 6-methyl-1,2,3,4-tetrahydronaphthalene in DCM and add it dropwise to the reaction mixture over 30 minutes.
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Causality: Dropwise addition maintains a low steady-state concentration of the tetralin substrate, preventing unwanted polyacylation.
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Regioselective Coupling: Allow the reaction to warm to room temperature and stir for 2 hours. The steric bulk of the C4 aliphatic protons forces the electrophile to the unhindered C7 position.
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Quenching & Workup: Pour the reaction mixture over crushed ice containing 1M HCl.
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Causality: Ice safely quenches the unreacted AlCl₃, while HCl prevents the precipitation of insoluble aluminum hydroxide salts, ensuring a clean biphasic separation.
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Purification: Extract the aqueous layer with DCM. Wash the combined organic layers with saturated NaHCO₃ (to neutralize residual HCl) and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/Ethyl Acetate).
Analytical Validation: Confirming Regiochemistry
To ensure the trustworthiness of the synthesis, the regiochemistry must be analytically validated. The distinction between the desired 6,7-isomer and the undesired 5,6-isomer is definitively resolved using Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR).
Protocol for Structural Verification
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GC-MS Analysis: Utilizing a non-polar capillary column (e.g., HP-5MS), the compound will elute as a single sharp peak. The mass spectrum will display a molecular ion [M]⁺ at m/z 188. The base peak will appear at m/z 173 ([M-CH₃]⁺), representing the loss of the methyl group from the acetyl moiety to form a highly stable resonance-stabilized acylium cation.
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¹H NMR (Self-Validating Causality): The aromatic region of the NMR spectrum is the ultimate proof of regiochemistry. Because the substitution occurred at C6 and C7, the remaining aromatic protons are located at C5 and C8. Since they are para to each other, they do not exhibit significant ortho-coupling.
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You will observe two distinct singlets in the 7.0–7.6 ppm range.
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The proton at C5 is deshielded by the electron-withdrawing carbonyl group of the acetyl moiety, appearing further downfield (e.g., ~7.5 ppm).
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The proton at C8 is shielded by the electron-donating methyl group, appearing upfield (e.g., ~7.0 ppm).
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If the substitution had occurred at C5, the protons at C7 and C8 would be ortho to each other, resulting in two doublets with a coupling constant (J) of ~8 Hz. The presence of singlets self-validates the successful C7 acylation.
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Comparative Toxicology & Pharmacokinetics
For drug development professionals, understanding the metabolic fate of tetralin derivatives is paramount.[3] is a heavily studied analog. High-dose exposure to AHTN in rat models has been shown to cause dark brown/green pigmentation in the liver and mesenteric lymph nodes due to its high lipophilicity and hepatic accumulation[4].
By contrast, 6-acetyl-7-methyltetralin lacks the four gem-dimethyl groups on the saturated ring. This structural difference drastically lowers its LogP, altering its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The unhindered aliphatic ring is highly susceptible to Cytochrome P450 (CYP450) mediated hydroxylation[5].
Fig 2: Proposed metabolic clearance pathway highlighting rapid renal excretion.
Because the tetralin ring is not sterically blocked by methyl groups, CYP450 enzymes can rapidly introduce hydroxyl groups at the benzylic positions (C1 and C4). These hydroxylated metabolites serve as immediate substrates for Phase II conjugation (e.g., glucuronidation), leading to rapid renal clearance. This mechanism explains why simpler tetralin derivatives do not exhibit the same hepatotoxic pigmentation or environmental persistence as their fully substituted polycyclic musk counterparts.
References
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Chemsrc. 6-METHYLTETRALIN | CAS#: 1680-51-9. Precursor data and downstream synthesis pathways. URL:[Link]
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PubMed (National Institutes of Health). Evaluation of the oral subchronic toxicity of AHTN (7-Acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene) in the rat. Toxicological evaluation of polycyclic musks and liver pigmentation. URL:[Link]
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PubMed (National Institutes of Health). Disposition and excretion of 14C-AHTN and 14C-HHCB after intravenous administration. Pharmacokinetics, metabolism, and excretion profiles of tetralin derivatives. URL:[Link]
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- 1. scbt.com [scbt.com]
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- 3. 6-ACETYL-1,1,2,4,4,7-HEXAMETHYLTETRALIN | 1506-02-1 [amp.chemicalbook.com]
- 4. Evaluation of the oral subchronic toxicity of AHTN (7-Acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disposition and excretion of 14C-AHTN (7-acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene) and 14c-hhcb (1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl-cyclopenta-gamma-2-benzopyran) after intravenous administration to Sprague-Dawley rats and domestic pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
